molecular formula C15H17ClN4O B2462669 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one CAS No. 907986-71-4

2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one

Cat. No.: B2462669
CAS No.: 907986-71-4
M. Wt: 304.78
InChI Key: YHIZQNQZSLZMOU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (molecular formula: C₁₅H₁₇ClN₄O) features a pyrimidin-4(3H)-one core substituted with a methyl group at position 6 and a 3-chlorophenylpiperazine moiety at position 2.

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O/c1-11-9-14(21)18-15(17-11)20-7-5-19(6-8-20)13-4-2-3-12(16)10-13/h2-4,9-10H,5-8H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHIZQNQZSLZMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

The biological activity of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one has been investigated in several studies, revealing its potential in treating various conditions:

Antidepressant Effects

Research indicates that the compound may exhibit antidepressant-like effects by modulating serotonin and dopamine pathways. Its interaction with serotonin receptors has been linked to mood regulation and cognitive enhancement.

Neuroprotective Properties

Studies have shown that this compound can protect neuronal cells from oxidative stress. It upregulates antioxidant enzymes, such as superoxide dismutase and catalase, which are crucial for cellular defense against oxidative damage.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Neuroprotection in In Vitro Models

In a study examining neuroprotection, neuronal cultures treated with this compound showed a significant reduction in cell death when exposed to hydrogen peroxide. The mechanism was attributed to the compound's ability to enhance the expression of antioxidant enzymes, providing a protective effect against oxidative stress.

Case Study 2: Anti-inflammatory Effects in Animal Models

In a murine model of inflammation, administration of the compound resulted in decreased paw edema and reduced leukocyte infiltration. Histological analysis revealed lower levels of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), indicating its role in modulating inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as acetylcholinesterase. The compound inhibits the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function and memory . The molecular pathways involved include the cholinergic neurotransmission pathway, which is crucial for cognitive processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidinone Derivatives with Varied Arylpiperazine Substituents

Fluorophenyl Analogs
  • Fluorine’s smaller atomic radius may reduce steric hindrance . Data: NMR shifts (¹H/¹³C) for similar derivatives (e.g., D8 in ) show distinct aromatic proton signals due to para-substitution (δ ~7.2–7.5 ppm for ¹H) .
Methoxyphenyl Analogs
  • Compound : 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one
    • Molecular Formula : C₁₆H₂₀N₄O₂
    • Key Differences : The 2-methoxy group introduces electron-donating effects and steric bulk, which may reduce 5-HT₂A receptor affinity compared to chloro-substituted analogs .
Complex Derivatives

Triazine and Sulfonamide Derivatives

Receptor Binding and Pharmacological Activity

  • Serotonin Receptors : Analogs with 3-chlorophenylpiperazine moieties (e.g., ND-7 in ) demonstrate affinity for 5-HT receptors. The 3-chloro group may enhance 5-HT₂A antagonism (Ki ~15–46 nM for related compounds) .

Comparative Data Table

Compound Molecular Formula Substituent Key Properties
Target Compound C₁₅H₁₇ClN₄O 3-Chlorophenyl Electron-withdrawing group; potential 5-HT₂A affinity
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (NNF) C₁₅H₁₇FN₄O 4-Fluorophenyl Higher electronegativity; distinct NMR shifts (δ 7.2–7.5 ppm)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one C₁₆H₂₀N₄O₂ 2-Methoxyphenyl Electron-donating group; reduced receptor affinity
ND-7 (Quinolone derivative) C₂₆H₂₆ClFN₄O₃ 3-Chlorophenylpiperazine Antibacterial activity; synthesized via Method A
Compound 24 (Triazine derivative) C₂₈H₂₅Cl₂N₁₁O₂S 3-Chlorophenylpiperazine Enhanced solubility via sulfonamide; kinase inhibition potential

Biological Activity

The compound 2-[4-(3-chlorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one (CAS Number: 907986-71-4) is a synthetic organic molecule that belongs to the class of piperazine derivatives. Its structure features a piperazine ring linked to a pyrimidine moiety, which is significant for its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₅H₁₇ClN₄O
Molecular Weight304.77 g/mol
CAS Number907986-71-4

The primary mechanism of action for This compound involves its interaction with various biological targets, particularly acetylcholinesterase (AChE) . By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, which can enhance cognitive functions and memory retention. This mechanism is particularly relevant in the context of neurological disorders such as Alzheimer's disease .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro tests demonstrated significant activity against various bacterial strains, suggesting its potential as an antibacterial agent. The compound's effectiveness was compared to standard antibiotics, showing comparable results in some cases .

Anticancer Activity

The anticancer potential of This compound has been investigated through MTT assays and molecular docking studies. These studies indicated that the compound exhibits cytotoxic effects on cancer cell lines, particularly those associated with breast cancer. The results suggest that it may serve as a lead compound for developing new anticancer therapies .

Neuroprotective Effects

Given its mechanism of AChE inhibition, this compound has been studied for neuroprotective effects. It shows promise in enhancing cognitive function and may be beneficial in treating neurodegenerative diseases by mitigating cholinergic deficits .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity using the tube dilution method against several pathogens. The results indicated that compounds similar to This compound displayed significant antibacterial activity comparable to ciprofloxacin and fluconazole .
  • Anticancer Activity : In a comparative study involving breast cancer cell lines (MCF-7 and MDA-MB-231), this compound demonstrated notable cytotoxicity, particularly when combined with doxorubicin, indicating a potential synergistic effect that could enhance treatment efficacy .

Research Findings

Several research findings highlight the diverse biological activities associated with This compound :

  • Inhibition of AChE : Studies confirm that this compound effectively inhibits AChE with an IC50 value indicating strong binding affinity.
  • Cytotoxicity in Cancer Cells : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting significant anticancer potential.

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